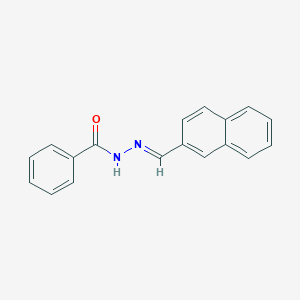

N'-(2-naphthylmethylene)benzohydrazide

説明

N'-(2-Naphthylmethylene)benzohydrazide (CAS: 303760-60-3) is a hydrazone derivative synthesized via condensation of benzohydrazide with 2-naphthaldehyde. Its structure features a benzohydrazide core conjugated to a 2-naphthylmethylene group, enabling π-π stacking and hydrogen bonding interactions.

特性

分子式 |

C18H14N2O |

|---|---|

分子量 |

274.3g/mol |

IUPAC名 |

N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C18H14N2O/c21-18(16-7-2-1-3-8-16)20-19-13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H,(H,20,21)/b19-13+ |

InChIキー |

PELFDAIRBMAVCL-CPNJWEJPSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

異性体SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |

正規SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Benzohydrazide Derivatives

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in H18–H22) enhance solubility and stability, while bulky groups (e.g., naphthyl) may reduce reaction yields due to steric hindrance .

- Synthetic Flexibility : The condensation step allows modular substitution, enabling tailored biological or electronic properties .

Physicochemical Properties

Theoretical studies () suggest that substituents like dimethylamino groups lower the HOMO-LUMO gap (ΔE = 4.2 eV vs.

Anticancer Activity

Table 2: Cytotoxic Activity of Benzohydrazide Derivatives

| Compound | Cell Line (IC₅₀, µM) | Reference |

|---|---|---|

| 5a () | A549 (0.0316) | |

| 5c () | A549 (0.06) | |

| Cisplatin (Control) | A549 (0.045–0.052) | |

| CHBH () | Multiple cancer lines (LSD1 inhibition) |

Key Findings :

- Halogenated derivatives (e.g., 5a: 4-chloro, 2,4-dichloro) exhibit superior cytotoxicity, with IC₅₀ values surpassing cisplatin .

- The 2-naphthyl group in the target compound may enhance DNA intercalation or kinase inhibition, though specific data are lacking .

Antimicrobial and Antioxidant Activity

- Antimicrobial : Derivatives with thiophene (S3) or 4-chloro (S4) substituents show moderate activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL) .

- Antioxidant : Methoxy-substituted derivatives (e.g., H18–H22) demonstrate strong DPPH radical scavenging (IC₅₀ = 18–22 µM), attributed to electron-donating groups stabilizing free radicals .

Electronic and Reactivity Profiles

Theoretical calculations () highlight that:

- N'-(4-Dimethylaminobenzylidene)benzohydrazide: Lower ΔE (4.2 eV), higher hardness (η = 2.1 eV), and elevated dipole moment (μ = 5.6 Debye) compared to unsubstituted analogs, favoring nucleophilic attack and antibacterial activity .

- 2-Naphthyl Substituent : Expected to increase π-π interactions and binding affinity in enzyme pockets, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。